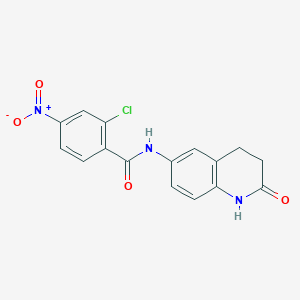

2-chloro-4-nitro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Oxidative Coupling Reactions

One application involves the use of related benzamide compounds in oxidative coupling reactions. For example, Ni(II)-catalyzed oxidative coupling between C(sp(2))-H and C(sp(3))-H bonds is achieved using benzamides with an 8-aminoquinoline moiety, demonstrating broad scope and high functional group compatibility. This method is significant for constructing complex molecules through direct C-H bond activation (Yoshinori Aihara, Mamoru Tobisu, Y. Fukumoto, N. Chatani, 2014).

Heterocyclic Derivative Synthesis

Another application is in the synthesis of heterocyclic derivatives, such as the preparation of nitro-substituted benzyl-3H-4-ketoquinazolines, showcasing diverse chemical reactivity and potential for producing biologically active compounds (R. K. Thakkar, S. R. Patel, 1969).

Cobalt-Promoted Dimerization

Cobalt-promoted dimerization of benzamides, including aminoquinoline derivatives, represents another research application. This process demonstrates the potential for creating dimeric structures useful in medicinal chemistry and material science (L. Grigorjeva, O. Daugulis, 2015).

Tandem Nitration/Cyclization Reactions

The compound and its analogs are also investigated in tandem nitration/cyclization reactions to synthesize nitromethylated heterocyclic derivatives. Such reactions open avenues for further functionalization, leading to a variety of pharmacologically relevant structures (Xuanxuan Li, Shengyi Zhuang, Xinxin Fang, Ping Liu, P. Sun, 2017).

Environmental Degradation Studies

Research on the degradation of similar nitroaromatic compounds by Rhodococcus sp. outlines an application in environmental remediation, demonstrating the metabolic pathways involved in breaking down these persistent organic pollutants (F. Khan, Deepika Pal, S. Vikram, S. Cameotra, 2013).

Mechanism of Action

Target of Action

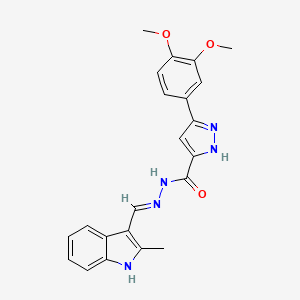

It’s worth noting that compounds containing the indole nucleus, such as this one, have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.

Biochemical Pathways

Indole derivatives are known to impact a wide range of biological activities , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound 2-chloro-4-nitroaniline, which shares some structural similarities with the compound , is known to be combustible and may form explosive mixtures with air when heated . Therefore, it’s crucial to handle and store such compounds carefully to ensure their stability and safety.

Biochemical Analysis

Biochemical Properties

Indole derivatives, which share a similar structure, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-chloro-4-nitro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide may interact with a variety of enzymes, proteins, and other biomolecules.

Cellular Effects

Given the broad range of biological activities exhibited by similar indole derivatives , it is plausible that this compound could influence cell function in a variety of ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been specifically studied. Similar compounds have been found to have half-lives ranging from hours to days .

Properties

IUPAC Name |

2-chloro-4-nitro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O4/c17-13-8-11(20(23)24)3-4-12(13)16(22)18-10-2-5-14-9(7-10)1-6-15(21)19-14/h2-5,7-8H,1,6H2,(H,18,22)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJWPDRYCUNOLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Z)-1-(2,4-dimethoxyphenyl)ethylideneamino] N-methylcarbamate](/img/structure/B2422944.png)

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2422945.png)

![2-(4-Fluorophenyl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2422950.png)

![methyl 3-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}benzoate](/img/structure/B2422956.png)

![2-{4-[1-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/no-structure.png)

![3-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2422958.png)

![9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2422961.png)

![1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone](/img/structure/B2422966.png)